![molecular formula C26H25N5O4 B2696959 ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887882-11-3](/img/no-structure.png)
ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalyst in Transesterification and Acylation Reactions
Imidazol-2-ylidenes, which are a family of N-heterocyclic carbenes (NHC), including compounds similar to ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, have been identified as efficient catalysts in transesterification involving various esters and alcohols. These catalysts facilitate acylation of alcohols with enol acetates at room temperature, demonstrating potential in synthetic organic chemistry (Grasa, Gueveli, Singh, & Nolan, 2003).
Ligands for Human Adenosine Receptors
Compounds structurally related to the chemical have been studied for their role as ligands for human adenosine receptors (ARs). Specifically, structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, closely related to the chemical, indicate their potential as inverse agonists at human A3 ARs. This insight is crucial for developing targeted therapies in medicinal chemistry (Ozola et al., 2003).
Antimicrobial Activity
The antimicrobial activities of compounds structurally similar to ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate have been investigated. Research has shown that certain derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Crystal Structure Analysis
The crystal structure of compounds similar to the chemical , such as azilsartan methyl ester ethyl acetate hemisolvate, has been elucidated. This research provides valuable information for understanding molecular interactions and stability, contributing to the field of crystallography and materials science (Li, Liu, Zhu, Chen, & Sun, 2015).
Biological Activity Study
Studies involving compounds like ethyl 2-(1H-imidazol-1-yl)acetate, related to the chemical , have examined their antibacterial activity against common bacteria. This research is significant for understanding the potential therapeutic applications of these compounds (Al-badrany, Mohammed, & Alasadi, 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 2-ethylphenylhydrazine with 2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-1-acetic acid, followed by esterification with ethyl chloroacetate.", "Starting Materials": [ "2-ethylphenylhydrazine", "2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-1-acetic acid", "ethyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of 2-ethylphenylhydrazine with 2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding hydrazone intermediate.", "Step 2: Esterification of the hydrazone intermediate with ethyl chloroacetate in the presence of a base such as triethylamine (TEA) to yield the final product, ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |
Número CAS |
887882-11-3 |
Nombre del producto |
ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Fórmula molecular |
C26H25N5O4 |
Peso molecular |
471.517 |
Nombre IUPAC |
ethyl 2-[6-(2-ethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O4/c1-4-17-11-9-10-14-19(17)31-20(18-12-7-6-8-13-18)15-29-22-23(27-25(29)31)28(3)26(34)30(24(22)33)16-21(32)35-5-2/h6-15H,4-5,16H2,1-3H3 |
Clave InChI |
ZNHGBAUPXGLXQN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2696876.png)
![1-Methyl-4-{4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2696877.png)

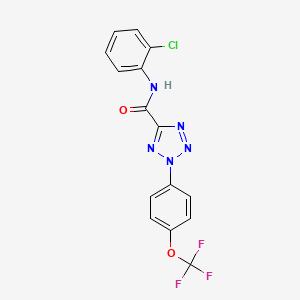


![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2696885.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B2696887.png)
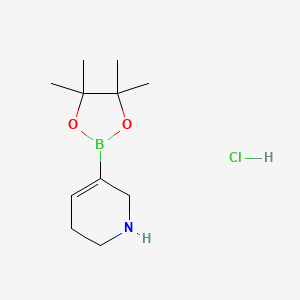
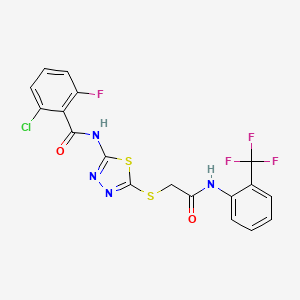
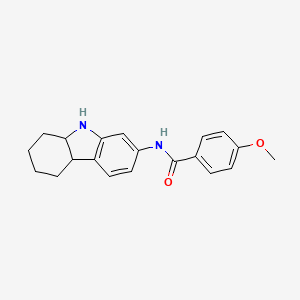
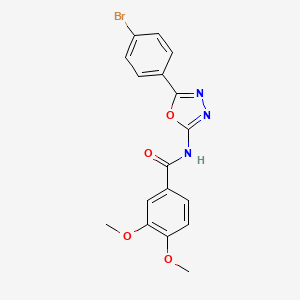
![ethyl 4-{[3-methyl-2,6-dioxo-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2696897.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2696899.png)